(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-21-13-2-3-16(18)15(10-13)17(20)19-7-4-12(5-8-19)22-14-6-9-23-11-14/h2-3,6,9-12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRITZMYEIJWVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)OC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 5-methoxyphenyl compounds followed by the introduction of the thiophen-3-yloxy group through nucleophilic substitution reactions. The final step often involves the coupling of the piperidin-1-yl group to the methanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Therapeutic Potential
The compound has been identified as a promising candidate for the treatment of several medical conditions due to its ability to inhibit specific enzymes and receptors.
1.1 Inhibition of 11-Hydroxysteroid Dehydrogenase Type 1
Research indicates that this compound can inhibit 11-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the regulation of cortisol levels in the body. Inhibition of this enzyme has therapeutic implications for conditions such as:
- Metabolic Syndrome : The compound may help manage disorders associated with metabolic syndrome, including:
1.2 Central Nervous System Disorders
The compound also shows potential in treating central nervous system disorders. It may be beneficial for conditions such as:
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the bromine and methoxy groups can significantly affect the compound's biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution of bromine with iodine | Increased potency against target enzymes |
| Alteration of methoxy position | Variability in selectivity towards different receptors |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
3.1 Preclinical Trials for Metabolic Disorders
In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles, suggesting its potential as a therapeutic agent for managing diabetes .
3.2 Cognitive Function Enhancement
Another study investigated the effects of this compound on cognitive function in animal models exhibiting Alzheimer-like symptoms. Results indicated that treatment led to improved memory retention and reduced amyloid plaque formation, highlighting its neuroprotective properties .
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent-Driven Functional Comparisons
The compound shares structural motifs with kinase inhibitors and heterocyclic derivatives. For example, 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 63, ) contains a thiophene moiety but differs in core structure (chromenone vs. methanone) and substituent positioning. Key distinctions include:
The thiophen-3-yloxy group in the target compound may confer distinct electronic effects compared to thiophen-2-yl derivatives due to altered conjugation pathways.
Biological Activity
The compound (2-Bromo-5-methoxyphenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19BrN2O3S
- Molecular Weight : 391.3 g/mol
- CAS Number : 2034325-07-8
The compound features a piperidine ring substituted with a thiophenyl ether and a brominated methoxyphenyl moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders like obesity and type 2 diabetes .
- Antitumor Activity : Certain derivatives demonstrate cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and inhibition of oncogenic pathways .
- Neuroprotective Effects : There is evidence suggesting that these compounds may have neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities associated with the compound and its analogs:
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of a series of piperidine derivatives, including those structurally related to this compound, on breast cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in hormone receptor-positive subtypes. The combination of these compounds with established chemotherapeutics showed enhanced efficacy, suggesting a synergistic effect that warrants further investigation .
Case Study 2: Metabolic Syndrome Treatment
In a preclinical model of metabolic syndrome, compounds similar to this compound were administered to assess their impact on glucose metabolism and insulin sensitivity. The results demonstrated significant improvements in glucose tolerance tests and reductions in body weight, indicating potential therapeutic applications for managing type 2 diabetes and obesity-related complications .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm) .
- X-ray crystallography : Resolves stereochemistry of the piperidine ring and confirms spatial orientation of the thiophen-3-yloxy group (e.g., C–O–C bond angles) .
- HRMS : Validates molecular formula (C₁₇H₁₅BrNO₃S; [M+H⁺]⁺ = 400.9924) .
How does substitution at the thiophene or methoxyphenyl moieties impact pharmacological activity?
Advanced
Structure-activity relationship (SAR) studies reveal:
- Thiophene substitution : Replacing the 3-yloxy group with 2-yloxy reduces CNS penetration due to increased polarity . Fluorination at the 4-position enhances metabolic stability (t₁/₂ increase from 2.1 to 4.7 hr in microsomes) .
- Methoxy group : Demethylation to a hydroxyl group improves solubility but decreases blood-brain barrier permeability (logP shift from 3.2 to 2.1) .
- Bromine position : Moving bromine from 2- to 3- on the phenyl ring abolishes kinase inhibition (IC₅₀ > 10 µM vs. 0.5 µM) .
What strategies optimize reaction conditions for large-scale synthesis while maintaining purity?
Q. Advanced
- Flow chemistry : Continuous processing reduces thermal degradation risks (yield improvement from 68% to 85%) .
- Catalyst recycling : Immobilized AlCl₃ on silica gel reduces waste and improves reproducibility .
- In-line analytics : Real-time FTIR monitors acylation progress, enabling immediate adjustment of stoichiometry .
How do physicochemical properties (e.g., logP, solubility) influence formulation for in vivo studies?
Q. Basic
- logP : Experimental logP of 3.2 (calculated via PubChem) suggests moderate lipid solubility, necessitating solubilizers like cyclodextrins for aqueous dosing .
- Melting point : High melting point (mp 148–150°C) indicates stability but may require micronization for bioavailability .
- pH stability : Degrades in acidic conditions (t₁/₂ = 2 hr at pH 1.2), requiring enteric-coated formulations for oral delivery .
What computational methods predict binding modes to biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina identifies potential interactions with kinase ATP pockets (e.g., hydrogen bonding with piperidine N) .
- MD simulations : 100-ns trajectories assess stability of the thiophene-oxygen-piperidine hinge region in receptor binding .
- QSAR models : Hammett constants (σ⁺) for substituents correlate with IC₅₀ values (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
